Nigellicine Demonstrates the Highest Predicted Oral Bioavailability Among Major N. sativa Bioactives
In a systematic in silico evaluation of four key *Nigella sativa* constituents using SwissADME, nigellicine achieved a predicted bioavailability score of 0.85, which was the highest among the tested compounds and numerically superior to nigellidine, thymoquinone, and thymohydroquinone. The study explicitly compared nigellicine against three co-occurring black cumin bioactives under identical computational conditions, noting that all compounds satisfied Lipinski's Rule of Five .
| Evidence Dimension | Predicted Oral Bioavailability Score (SwissADME) |
|---|---|
| Target Compound Data | 0.85 |
| Comparator Or Baseline | Nigellidine, Thymoquinone, Thymohydroquinone (values not individually reported but all were stated to be lower than nigellicine's 0.85) |
| Quantified Difference | Nigellicine ranked highest among the four compounds tested; absolute difference versus comparators not numerically specified. |
| Conditions | In silico prediction using SwissADME software; all compounds evaluated simultaneously under identical parameters. |
Why This Matters
For procurement decisions in pharmacological screening or lead optimization, a higher predicted bioavailability score indicates that nigellicine may offer superior oral absorption potential relative to other *N. sativa* alkaloids or quinones, making it a prioritized candidate for in vivo follow-up studies where oral dosing is anticipated.
